molecular formula C24H20Cl6N4O2 B12468119 3,3'-hexane-1,6-diylbis[2-(trichloromethyl)quinazolin-4(3H)-one]

3,3'-hexane-1,6-diylbis[2-(trichloromethyl)quinazolin-4(3H)-one]

Katalognummer: B12468119
Molekulargewicht: 609.1 g/mol
InChI-Schlüssel: XSJKNXKZRKMXSO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,3’-hexane-1,6-diylbis[2-(trichloromethyl)quinazolin-4(3H)-one] is a complex organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and applications in medicinal chemistry. This particular compound features a hexane-1,6-diyl linker connecting two quinazolinone moieties, each substituted with a trichloromethyl group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-hexane-1,6-diylbis[2-(trichloromethyl)quinazolin-4(3H)-one] typically involves the reaction of 2-methyl-4H-3,1-benzoxazin-4-one with hexane-1,6-diamine. This reaction is followed by condensation with aromatic and heterocyclic aldehydes in acetic anhydride under reflux conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the trichloromethyl groups, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction of the quinazolinone moieties can yield dihydroquinazolinones.

    Substitution: The trichloromethyl groups can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), and are conducted in polar solvents like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Dihydroquinazolinones.

    Substitution: Various substituted quinazolinones depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

3,3’-hexane-1,6-diylbis[2-(trichloromethyl)quinazolin-4(3H)-one] has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its structural similarity to other biologically active quinazolinones.

    Industry: Potential use as a stabilizer or additive in polymer chemistry.

Wirkmechanismus

The mechanism of action of 3,3’-hexane-1,6-diylbis[2-(trichloromethyl)quinazolin-4(3H)-one] is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its quinazolinone moieties. These interactions can modulate biological pathways, leading to its observed biological activities.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3,3’-hexane-1,6-diylbis[2-(trichloromethyl)quinazolin-4(3H)-one] is unique due to its specific substitution pattern and the presence of trichloromethyl groups, which impart distinct chemical and biological properties compared to other similar compounds.

Eigenschaften

Molekularformel

C24H20Cl6N4O2

Molekulargewicht

609.1 g/mol

IUPAC-Name

3-[6-[4-oxo-2-(trichloromethyl)quinazolin-3-yl]hexyl]-2-(trichloromethyl)quinazolin-4-one

InChI

InChI=1S/C24H20Cl6N4O2/c25-23(26,27)21-31-17-11-5-3-9-15(17)19(35)33(21)13-7-1-2-8-14-34-20(36)16-10-4-6-12-18(16)32-22(34)24(28,29)30/h3-6,9-12H,1-2,7-8,13-14H2

InChI-Schlüssel

XSJKNXKZRKMXSO-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C(=O)N(C(=N2)C(Cl)(Cl)Cl)CCCCCCN3C(=O)C4=CC=CC=C4N=C3C(Cl)(Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.